

Chmfl-egfr-202: A Technical Overview of a Potent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chmfl-egfr-202	
Cat. No.:	B15145464	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chmfl-egfr-202**, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a particular focus on its activity against drug-resistant mutant kinases. This document collates available biochemical and cellular data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Core Compound Information

Parameter	Value	Reference
CAS Number	2089381-40-6	[Generic chemical supplier data]
Molecular Formula	C25H24CIN7O2	[Generic chemical supplier data]
Molecular Weight	490.96 g/mol	[Generic chemical supplier data]

Mechanism of Action

Chmfl-egfr-202 is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification is achieved through a Michael addition reaction with an acrylamide warhead on

the inhibitor. Structural studies have revealed that **Chmfl-egfr-202** stabilizes a "DFG-in-C-helix-out" inactive conformation of the EGFR kinase domain. This distinct binding mode contributes to its potent inhibitory activity.

Biochemical and Cellular Activity

Chmfl-egfr-202 has demonstrated potent inhibitory activity against wild-type EGFR and various clinically relevant mutant forms, most notably the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR inhibitors.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of **Chmfl-egfr-202** against several kinases are summarized below.

Target Kinase	IC50 (nM)
EGFR (T790M)	5.3
EGFR (Wild-Type)	8.3
ERBB2 (HER2)	8.1
ERBB4 (HER4)	3.2
BLK	8.1
втк	24.5
BMX	111.0
MEK1	161.0

Cellular Activity

In cellular assays, **Chmfl-egfr-202** exhibits a notable selectivity for EGFR mutants over the wild-type receptor, which is a desirable characteristic for minimizing off-target effects and improving the therapeutic window. It has been reported to have approximately 10-fold selectivity for the EGFR L858R/T790M double mutant over wild-type EGFR in a cellular context.

Experimental Protocols

The following sections detail generalized protocols for key experiments typically used to characterize EGFR inhibitors like **Chmfl-egfr-202**. These protocols are based on standard methodologies in the field and should be optimized for specific experimental conditions.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.

Principle: The HTRF KinEASE-TK assay measures the phosphorylation of a biotinylated tyrosine kinase (TK) substrate by the EGFR kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody. When a streptavidin-XL665 conjugate is added, it binds to the biotinylated substrate, bringing the europium cryptate and XL665 into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of Chmfl-egfr-202 in a suitable buffer (e.g., kinase reaction buffer with a final DMSO concentration ≤ 1%).
 - Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.
 - Prepare a solution of the biotinylated TK substrate and ATP in kinase reaction buffer.
- Kinase Reaction:
 - In a low-volume 384-well plate, add the **Chmfl-egfr-202** dilutions.
 - Add the EGFR kinase solution to all wells except the negative control.
 - Initiate the reaction by adding the substrate/ATP mixture.

- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a detection buffer containing EDTA, the europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
 - Incubate at room temperature for 60 minutes to allow for the development of the detection signal.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
 - Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
 - Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

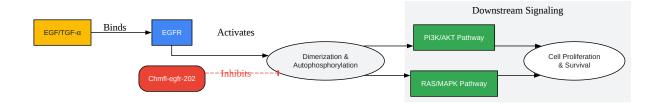
- Cell Seeding:
 - Seed cancer cells (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) in a 96-well plate and allow them to adhere overnight.
- Compound Treatment:

- Prepare serial dilutions of Chmfl-egfr-202 in cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours).
- MTT Addition and Formazan Solubilization:
 - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
 - Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

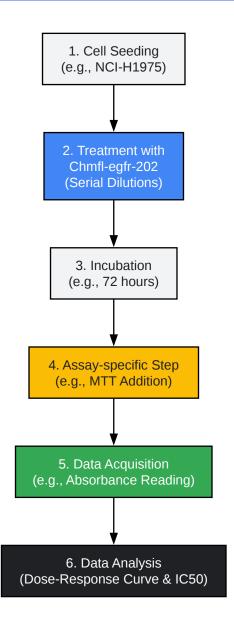
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated EGFR, total EGFR, phosphorylated ERK, total ERK, etc.), followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The addition of a chemiluminescent substrate allows for the detection of the protein bands.


Procedure:

- Cell Treatment and Lysis:
 - Treat cells with Chmfl-egfr-202 at various concentrations for a specified time.
 - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
 - Incubate the membrane with a primary antibody overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
 - Capture the chemiluminescent signal using a digital imager or X-ray film.
 - Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal.

Visualizations


The following diagrams illustrate key concepts related to Chmfl-egfr-202 and its evaluation.

Click to download full resolution via product page

EGFR Signaling Pathway and Point of Inhibition.

Click to download full resolution via product page

General Workflow for IC50 Determination.

In Vivo Efficacy and Pharmacokinetics

As of the date of this document, detailed in vivo efficacy data, including tumor growth inhibition in xenograft models, and comprehensive pharmacokinetic profiles for **Chmfl-egfr-202** are not extensively available in the public domain. Such studies are critical for the preclinical development of any therapeutic candidate and would typically involve:

 Xenograft Models: Utilizing human cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975) implanted into immunocompromised mice.

- Dosing and Administration: Evaluating various doses and administration routes (e.g., oral gavage, intraperitoneal injection) to determine the optimal therapeutic regimen.
- Tumor Growth Inhibition: Measuring tumor volume over time to assess the anti-tumor activity of the compound.
- Pharmacokinetic Analysis: Determining key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Synthesis

A detailed, step-by-step synthesis protocol for **Chmfl-egfr-202** is not publicly available. However, based on its chemical structure, a plausible synthetic route would likely involve the construction of the core 4-anilinoquinazoline scaffold, followed by the introduction of the methoxy group and the acrylamide-containing side chain through standard organic synthesis methodologies. The synthesis of similar quinazoline-based EGFR inhibitors often involves a key reaction between a 4-chloroquinazoline intermediate and the appropriate aniline derivative.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.

To cite this document: BenchChem. [Chmfl-egfr-202: A Technical Overview of a Potent EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145464#chmfl-egfr-202-egfr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com